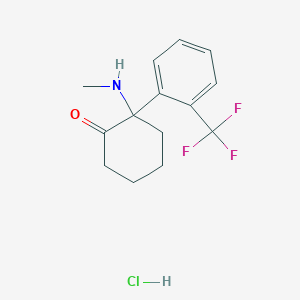
Tfmdck HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethyldeschloroketamine hydrochloride is a designer drug from the arylcyclohexylamine family. It is structurally related to ketamine, a well-known dissociative anesthetic. Trifluoromethyldeschloroketamine hydrochloride has been studied for its potential hallucinogenic and sedative effects, similar to those of ketamine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethyldeschloroketamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)benzylamine.
Cyclization: This intermediate undergoes cyclization with cyclohexanone in the presence of a suitable catalyst to form the arylcyclohexylamine core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of trifluoromethyldeschloroketamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the starting materials and intermediates.
Purification: Use of techniques such as recrystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
Trifluoromethyldeschloroketamine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can modify the aryl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed.
Major Products
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted arylcyclohexylamines.
科学的研究の応用
Trifluoromethyldeschloroketamine hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in the study of arylcyclohexylamines.
Biology: Investigated for its effects on neural pathways and potential as a neuroprotective agent.
Medicine: Explored for its potential antidepressant properties.
Industry: Utilized in the development of new anesthetic agents.
作用機序
The mechanism of action of trifluoromethyldeschloroketamine hydrochloride involves:
NMDA Receptor Antagonism: It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, leading to dissociative effects.
Neurotransmitter Modulation: It modulates the release of neurotransmitters such as glutamate and dopamine.
Pathways Involved: The compound affects the glutamatergic and dopaminergic pathways, contributing to its psychoactive effects.
類似化合物との比較
Similar Compounds
Ketamine: A well-known dissociative anesthetic with similar properties.
Deschloroketamine: Lacks the trifluoromethyl group but shares the arylcyclohexylamine core.
Methoxyketamine: Contains a methoxy group instead of a trifluoromethyl group.
Uniqueness
Trifluoromethyldeschloroketamine hydrochloride is unique due to its trifluoromethyl group, which enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to other arylcyclohexylamines .
特性
CAS番号 |
1782026-45-2 |
|---|---|
分子式 |
C14H17ClF3NO |
分子量 |
307.74 g/mol |
IUPAC名 |
2-(methylamino)-2-[2-(trifluoromethyl)phenyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C14H16F3NO.ClH/c1-18-13(9-5-4-8-12(13)19)10-6-2-3-7-11(10)14(15,16)17;/h2-3,6-7,18H,4-5,8-9H2,1H3;1H |
InChIキー |
OMRJGQGAJQJAQV-UHFFFAOYSA-N |
正規SMILES |
CNC1(CCCCC1=O)C2=CC=CC=C2C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















